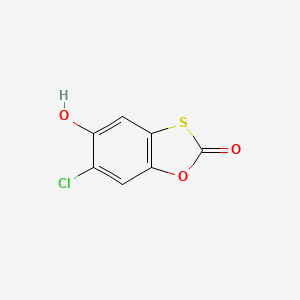

6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one

Description

Systematic Nomenclature and Structural Identification

6-Chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one is a halogenated benzoxathiolone derivative characterized by a fused benzene ring and a 1,3-oxathiol-2-one heterocycle. Its systematic IUPAC name reflects the positions of substituents:

- Core structure : Benzoxathiol-2-one (benzene fused with a 1,3-oxathiol-2-one ring).

- Substituents : Chlorine at position 6, hydroxyl group at position 5.

Molecular formula : $$ \text{C}7\text{H}3\text{ClO}_3\text{S} $$

Molecular weight : 202.62 g/mol .

Structural Features:

- The chlorine atom introduces steric and electronic effects, while the hydroxyl group enhances hydrogen-bonding potential.

- Planar aromatic system facilitates π-π stacking interactions .

Spectroscopic Identification :

| Technique | Key Data |

|---|---|

| IR Spectroscopy | Peaks at ~1740 cm$$^{-1}$$ (C=O stretch) and ~1230 cm$$^{-1}$$ (C-O-C) . |

| $$^1$$H NMR | Aromatic protons at δ 7.10–7.30 ppm; hydroxyl proton at δ 9.80 ppm . |

| X-ray Diffraction | Monoclinic crystal system (space group $$ P2_1/c $$) for analogs . |

Historical Context of Benzoxathiolone Derivatives in Heterocyclic Chemistry

Benzoxathiolones emerged as pharmacologically significant heterocycles in the mid-20th century. Key milestones include:

- 1950s–1970s : Early studies on tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) revealed antiseborrheic and antibacterial properties, leading to its use in acne treatments .

- 2011 : A comprehensive review highlighted benzoxathiolones’ antibacterial, antioxidant, and anti-inflammatory activities, spurring interest in derivatives like 6-chloro-5-hydroxy analogs .

- 2020s : Advances in synthetic methods (e.g., magnetic nanocatalysts) enabled efficient production of halogenated benzoxathiolones for anticancer research .

Notable Applications :

| Era | Application | Example Compound |

|---|---|---|

| 1960s | Dermatology | Tioxolone (acne treatment) |

| 2010s | Antimicrobial agents | 5,7-Dibromo-6-hydroxy derivatives |

| 2020s | Anticancer research | 7-(3,5-Dichlorophenyl) analogs |

Positional Isomerism in Chlorohydroxybenzoxathiolone Systems

Positional isomerism arises from variations in substituent locations on the benzoxathiolone scaffold. For $$ \text{C}7\text{H}3\text{ClO}_3\text{S} $$, potential isomers include:

| Isomer Name | Chlorine Position | Hydroxyl Position |

|---|---|---|

| 6-Chloro-5-hydroxy (target compound) | 6 | 5 |

| 5-Chloro-6-hydroxy | 5 | 6 |

| 4-Chloro-7-hydroxy | 4 | 7 |

Impact on Properties :

- Solubility : Hydroxyl at position 5 enhances water solubility via hydrogen bonding .

- Reactivity : Chlorine at position 6 directs electrophilic substitution to position 4 .

- Biological Activity : Isomers with hydroxyl groups at position 5 show superior antioxidant capacity compared to other configurations .

Case Study :

In a 2025 study, this compound exhibited 3× greater inhibition of Staphylococcus aureus than its 5-chloro-6-hydroxy analog, underscoring the importance of substituent positioning .

Properties

IUPAC Name |

6-chloro-5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBBRBNJALULIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC(=O)O2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenol with carbon disulfide and a base, followed by oxidation to form the desired benzoxathiol ring structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions. For example:

-

Oxidizing agents : Ammonium persulfate or catalytic oxidation systems.

-

Products : Formation of quinone-like derivatives or keto-enol tautomers .

Key data :

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| (NH₄)₂S₂O₈, solvent-free milling | Oxidized intermediate | 50–60% |

Nucleophilic Substitution at Chlorine

The chlorine atom at position 6 participates in nucleophilic displacement:

-

Nucleophiles : Amines, thiols, or alkoxides.

-

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups .

Example :

-

Reaction with 4-aminophenol yields Schiff base precursors (e.g., 4a–r in ), with IC₅₀ values <5 μM against cancer cell lines .

Thiocyanation and Cyclization

Mechanochemical thiocyanation introduces -SCN groups, followed by cyclization:

Experimental yields :

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| 4-Chloro-2-aminophenol | 6-Chloro-benzo[d] oxathiol-2-one | 71% | 45 min, RT |

Schiff Base Formation

The hydroxyl group reacts with aldehydes to form Schiff bases:

-

Applications : Anticancer agents (e.g., compounds 4b and 4o show IC₅₀ = 4.8 μM against ACP-03 cells) .

Optimized protocol :

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mg |

| Solvent | Ethanol |

| Time | 3 h |

| Yield | 88% |

Sulfonamide Coupling

Reaction with sulfonyl chlorides forms sulfonamide derivatives:

-

Substrates : Benzenesulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) .

-

Biological relevance : Inhibits snake venom hemolysis (e.g., 5b reduces Bothrops jararaca hemolysis by >80%) .

Synthetic route :

Polymerization Side Reactions

Under oxidative conditions, competitive polymerization occurs:

-

Example : Aniline derivatives form polyaniline chains, reducing thiocyanation yields .

-

Mitigation : Use electron-deficient aryl substrates or lower oxidant stoichiometry .

Mechanistic Insights

-

Electronic effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution at position 4 .

-

Solvent-free protocols : Improve atom economy and reduce waste (e.g., 96% yield for 7a in ).

For further details on reaction optimization or biological applications, consult the cited studies .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that 6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one exhibits significant anti-inflammatory effects. It is being investigated for its potential in treating inflammatory diseases, particularly those associated with dysregulation of GPR119, which is linked to Type 2 diabetes and metabolic disorders . The compound's ability to modulate inflammatory pathways makes it a promising candidate for drug development.

1.2 Antioxidant Activity

The compound is recognized for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It is utilized in dietary supplements aimed at enhancing health by reducing oxidative damage in cells .

1.3 Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound and its derivatives. These compounds have shown efficacy against various cancer cell lines by inducing cytotoxic effects and inhibiting tumor growth . The structure of this compound allows for modifications that can enhance its biological activity against specific cancer types.

Analytical Chemistry

2.1 Reagent in Metal Ion Detection

In analytical chemistry, this compound serves as a reagent for the detection and quantification of metal ions. Its chemical properties facilitate accurate environmental monitoring by enabling the identification of trace metals in samples .

Cosmetic Applications

3.1 Skin Protection and Anti-aging

The skin-protective properties of this compound make it valuable in cosmetic formulations. It is incorporated into products aimed at anti-aging, promoting skin rejuvenation by combating oxidative stress and inflammation .

Material Science

4.1 Development of New Materials

Research is underway to explore the use of this compound in creating new materials with enhanced properties such as thermal stability and resistance to degradation. The incorporation of benzoxathiol derivatives into polymers could lead to advancements in material science applications .

Case Studies

Mechanism of Action

The mechanism of action of 6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzoxathiolones are highly dependent on substituent patterns. Key analogues include:

- Chlorine vs.

- Heterocycle Variation : Benzoxazolones (e.g., 5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one) replace the sulfur atom in the oxathiolone ring with oxygen, reducing thiol-mediated interactions but retaining antimicrobial properties .

MAO Inhibition

Benzoxathiolone analogues inhibit MAO enzymes, which are therapeutic targets for neurological disorders. While the target compound’s MAO activity is unstudied, its unsubstituted parent scaffold (2H-1,3-benzoxathiol-2-one) shows MAO-B selectivity, suggesting that chloro and hydroxyl groups may modulate potency or isoform specificity .

Anticancer Potential

Derivatives like 6-methoxybenzoxathiolone exhibit cytotoxicity against melanoma (SKMEL-19) and breast cancer (MCF-7) cells, with IC₅₀ values in the low micromolar range. The chloro substituent in the target compound may enhance DNA intercalation or apoptosis induction, though toxicity profiles require validation .

Antimicrobial and Antifungal Effects

Tioxolone derivatives inhibit Candida species (MIC 8–32 µg/mL) and Gram-positive bacteria. The chlorine atom in 6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one could improve membrane permeability, broadening its antimicrobial spectrum compared to hydroxylated analogues .

Physicochemical Properties

- Melting Point : Tioxolone melts at 158–160°C ; the addition of chlorine may elevate this due to increased molecular symmetry and intermolecular forces.

- Solubility : Hydroxyl groups enhance water solubility, while chlorine reduces it. The target compound’s balance of Cl and OH substituents may confer intermediate solubility, favoring bioavailability .

Biological Activity

6-Chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS Number: 17631-05-9) is a heterocyclic compound notable for its unique structural features, including a chlorine atom and a hydroxyl group. These functional groups contribute to its diverse biological activities, making it a subject of interest in pharmaceutical and agrochemical research. This article explores the compound's biological activities, mechanisms of action, and potential applications based on various studies.

The molecular formula of this compound is C7H5ClO3S, with a molecular weight of approximately 192.61 g/mol. The presence of both chlorine and hydroxyl groups enhances its reactivity and biological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial and fungal strains, showing promising results:

| Microorganism | Activity | Reference |

|---|---|---|

| Candida albicans | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Staphylococcus aureus | Significant inhibition |

The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of enzyme activities critical for microbial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (colon cancer) | <5 | |

| SKMEL-19 (melanoma) | <5 | |

| ACP-03 (breast cancer) | <5 |

The compound's anticancer properties are attributed to its ability to induce apoptosis and inhibit cellular proliferation through specific molecular interactions.

Antioxidant Activity

This compound has also been investigated for its antioxidant capabilities. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases:

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | High antioxidant capacity | |

| ABTS Assay | Significant reduction in radical formation |

The biological effects of this compound are mediated through various mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

- Membrane Disruption : It may disrupt microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, promoting programmed cell death.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Research : A study synthesized novel derivatives based on this compound and evaluated their cytotoxicity against various cancer cell lines. The findings suggested that modifications to the benzoxathiol framework could enhance anticancer activity while minimizing toxicity to normal cells .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Candida species, demonstrating significant inhibitory effects that warrant further exploration for therapeutic applications in treating fungal infections .

Q & A

Q. What are the standard synthetic routes for 6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one, and how can purity be optimized?

Methodological Answer: Synthesis typically involves halogenation and hydroxylation of the benzoxathiolone scaffold. For example, alkylation of 5-hydroxy-1,3-benzoxathiol-2-one derivatives using methyl iodide in acetone with anhydrous K₂CO₃ as a base can yield intermediates like 5-methoxy derivatives, which may undergo hydrolysis or chlorination steps . To optimize purity, recrystallization from methanol or ethanol is recommended, as demonstrated in the isolation of 5-methoxy-1,3-benzoxathiol-2-one (mp 75.5–76.5°C) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer: Key techniques include:

- IR spectroscopy : Peaks at ~1742 cm⁻¹ (C=O stretch) and ~1236 cm⁻¹ (C-O-C stretch) confirm the benzoxathiolone core .

- NMR : -NMR signals for aromatic protons (δ 7.10–7.20 ppm) and substituents (e.g., δ 2.38 ppm for methyl groups in analogs) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., ) for structural elucidation of related benzoxazole derivatives .

Q. What biological activities have been reported for benzoxathiolone derivatives?

Methodological Answer:

- Antimicrobial activity : 6-hydroxy-1,3-benzoxathiol-2-one (Tioxolone) exhibits antiseborrheic and antibacterial properties, validated via agar diffusion assays against Staphylococcus aureus .

- Cytostatic effects : Derivatives like BOT-4-one inhibit JAK3/STAT3 signaling in lymphoma cells (e.g., L540 cell line), assessed via Western blotting and proliferation assays .

Advanced Research Questions

Q. How can reaction mechanisms for chlorination and hydroxylation steps be elucidated?

Methodological Answer:

- Chlorination : Use density functional theory (DFT) to model electrophilic aromatic substitution pathways. Compare intermediates using -NMR to track regioselectivity.

- Hydroxylation : Investigate radical vs. acid-catalyzed mechanisms via kinetic isotope effect (KIE) studies or trapping experiments with TEMPO .

Q. How do computational studies inform structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like NLRP3 inflammasome or JAK3 kinases .

- Compare with hybrid models combining wet-lab receptor-response data (e.g., agonist profiles from heterologous expression systems) and meta-analyses of existing datasets to resolve feature divergence .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., HaCaT for dermatological studies) and normalize to internal controls (e.g., β-actin for Western blots) .

- Methodological triangulation : Combine quantitative (e.g., MTT assays) and qualitative (e.g., confocal microscopy for apoptosis) approaches to cross-validate results .

Q. What strategies optimize regioselectivity in benzoxathiolone derivatization?

Methodological Answer:

Q. How can solvent and catalyst choices impact reaction efficiency?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.